molecular formula C8HI4NO2 B12844445 4,5,6,7-Tetraiodoisoindoline-1,3-dione CAS No. 74586-42-8

4,5,6,7-Tetraiodoisoindoline-1,3-dione

Cat. No.: B12844445
CAS No.: 74586-42-8
M. Wt: 650.72 g/mol
InChI Key: DJXKYAHHHYONOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetraiodoisoindoline-1,3-dione is a halogenated isoindoline-dione derivative characterized by four iodine atoms at positions 4, 5, 6, and 7 of the isoindoline ring. Halogenation at these positions enhances electron-withdrawing effects, influencing reactivity, solubility, and biological activity. Applications may span pharmaceuticals, agrochemicals, and materials science, though iodine’s larger atomic radius and polarizability could differentiate it from lighter halogens .

Properties

CAS No.

74586-42-8

Molecular Formula

C8HI4NO2

Molecular Weight

650.72 g/mol

IUPAC Name

4,5,6,7-tetraiodoisoindole-1,3-dione

InChI

InChI=1S/C8HI4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)

InChI Key

DJXKYAHHHYONOY-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1I)I)I)I)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetraiodoisoindoline-1,3-dione typically involves the iodination of isoindoline-1,3-dione. One common method is the reaction of isoindoline-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of 4,5,6,7-tetraiodoisoindoline-1,3-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetraiodoisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoindoline derivatives .

Scientific Research Applications

4,5,6,7-Tetraiodoisoindoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its iodine content, which is useful in imaging techniques.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetraiodoisoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Isoindoline-diones

The substitution of halogens (Cl, Br, F, I) significantly impacts physicochemical and functional properties. Key comparisons include:

Table 1: Comparison of Halogenated Isoindoline-diones
Compound Halogen Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
4,5,6,7-Tetraiodoisoindoline-1,3-dione I ~600* Not reported Potential EWG** in optoelectronics
Tetrabromoisoindoline-dione (6a) Br ~650† 265–267 Biological evaluation (unclear)
Tetrachloroisoindoline-dione (TCHCQ) Cl ~350‡ Not reported Optical colorants, solvatochromism
Tetrafluorophthalic anhydride F 220.08 Not reported Agrochemical intermediates

Estimated based on iodine’s atomic weight; *EWG = Electron-Withdrawing Group; †Calculated from ; ‡From .

Key Observations :

  • Molecular Weight : The tetraiodo derivative’s molecular weight (~600 g/mol) exceeds bromo (~650 g/mol) and chloro (~350 g/mol) analogs due to iodine’s higher atomic mass. This may reduce solubility in polar solvents .
  • Thermal Stability : Tetrabromo derivatives (e.g., 6a) exhibit high melting points (>250°C), suggesting thermal robustness. The tetraiodo analog may display similar stability.
Table 2: Bioactivity and Physicochemical Properties
Compound Lipinski Compliance BBB Permeability* Notable Bioactivity
4,5,6,7-Tetraiodoisoindoline-1,3-dione Likely No† Low Potential DNA binding (speculative)
NSC777205 (Oxazine-dione) Yes High (2x NSC777207) Anti-cancer (c-Met/EGFR inhibition)
Tetrachloro-derivative (13c) Not reported Not reported Antimicrobial, DNA interaction

*BBB = Blood-Brain Barrier; †Molecular weight >500 g/mol violates Lipinski’s rules.

Key Observations :

  • Drug-Likeness : Unlike NSC777205 (molecular weight ~350 g/mol), the tetraiodo compound’s high molecular weight (~600 g/mol) likely precludes oral bioavailability and BBB penetration .
  • Bioactivity : Tetrachloro analogs (e.g., 13c) show antimicrobial activity linked to substituent positioning (e.g., para-methoxy enhances cellular uptake). The tetraiodo derivative’s larger halogens may sterically hinder target binding but improve electron-deficient character for DNA intercalation .

Key Observations :

  • Synthesis : Bromo and chloro derivatives are synthesized via reflux reactions with moderate yields (42–75%). Iodine’s lower reactivity may necessitate harsher conditions for tetraiodo synthesis .
  • Spectroscopy : IR spectra of halogenated diones show characteristic C=O stretches near 1700–1785 cm⁻¹. Iodine’s electron-withdrawing effect may further downshift these peaks compared to lighter halogens .

Biological Activity

4,5,6,7-Tetraiodoisoindoline-1,3-dione (CAS Number: 74586-42-8) is a derivative of isoindoline-1,3-dione that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of four iodine atoms, which significantly influences its chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of 4,5,6,7-tetraiodoisoindoline-1,3-dione, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of 4,5,6,7-tetraiodoisoindoline-1,3-dione typically involves halogenation reactions of isoindoline derivatives. The introduction of iodine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets. The synthetic pathways often utilize various iodinating agents under controlled conditions to achieve the desired substitution pattern.

Anticancer Activity

Research indicates that 4,5,6,7-tetraiodoisoindoline-1,3-dione exhibits significant anticancer properties . In vitro studies have demonstrated its effectiveness against a variety of cancer cell lines. For instance:

  • National Cancer Institute (NCI) Screening : The compound was evaluated against approximately sixty cancer cell lines using a single-dose assay protocol. It exhibited a mean growth inhibition (GI) value of 15.72 µM and a total growth inhibition (TGI) value of 50.68 µM .

The mechanism by which 4,5,6,7-tetraiodoisoindoline-1,3-dione exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound has shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Other Biological Activities

In addition to its anticancer effects, 4,5,6,7-tetraiodoisoindoline-1,3-dione has been investigated for other potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains .
  • Neuroprotective Effects : Some derivatives related to isoindoline structures have demonstrated neuroprotective effects in models of oxidative stress .

Case Study 1: Anticancer Efficacy

A recent study published in MDPI reported on the efficacy of synthesized isoindoline derivatives including tetraiodoisoindoline compounds against human tumor cells. The findings suggested that these compounds could serve as a basis for developing new anticancer agents due to their significant inhibitory effects on tumor growth .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective agents for neurodegenerative diseases like Alzheimer's disease, isoindoline derivatives were shown to inhibit acetylcholinesterase (AChE), suggesting their potential role in cognitive enhancement therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating the therapeutic viability of 4,5,6,7-tetraiodoisoindoline-1,3-dione:

PropertyValue
Molecular Weight650.717 g/mol
LogP2.999
Predicted AbsorptionGood
Blood-Brain Barrier PenetrationHigh

These properties indicate that the compound is likely to have favorable absorption characteristics and can penetrate the blood-brain barrier effectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.